molecular formula C12H11NO3S B2947120 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid CAS No. 477872-94-9

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2947120
CAS No.: 477872-94-9
M. Wt: 249.28
InChI Key: IKMRIOWUVVRGDM-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 4-methoxybenzyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMRIOWUVVRGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with a thiazole ring, featuring nitrogen and sulfur atoms. A methoxybenzyl group is attached to an amino group at the second position of the thiazole ring, with a carboxylic acid functional group at the fourth position. The molecular formula is C₁₁H₁₀N₂O₃S.

Scientific Research Applications

This compound has diverse potential applications in medicinal chemistry and other fields.

Reactions
The thiazole ring in 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is reactive because of the carboxylic acid and amino groups. Common reactions involving this compound include:

  • Esterification
  • Amide formation
  • Cycloadditions

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered properties.

Biological Activities
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid exhibits notable biological activities. Research indicates that compounds containing thiazole rings often demonstrate:

  • Antimicrobial
  • Antitumor
  • Anti-inflammatory properties

Synthesis

The synthesis of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid typically involves several steps:

  • Formation of the thiazole ring
  • Introduction of the methoxybenzyl group
  • Attachment of the carboxylic acid functional group

Recent advancements in synthetic methodologies have improved yields and reduced reaction times for these processes.

Applications

The applications of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid span several fields:

  • Pharmaceutical research
  • Agrochemicals
  • Material science

However, further research is needed to confirm any specific applications in scientific research.

Other thiazole-4-carboxylic acid derivatives have been investigated for various applications:

  • Thiazole-4-carboxylic esters and thioesters can be used as plant protection agents, particularly as fungicides . They are effective in controlling phytopathogenic harmful fungi in plants or seeds in agriculture, horticulture, and forestry . Suitable solvents for these compounds include alcohols like methanol .
  • Certain 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) have structural modifications resulting in 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART), which have shown improved antiproliferative activity against melanoma and prostate cancer cells . These SMART agents exert anticancer activity through the inhibition of tubulin polymerization .
  • N-carbethoxy-4-thiazolidine-carboxylic acid, a 4-thiazolidine-carboxylic acid derivative, has therapeutic characteristics useful in treating chronic and acute affections of the respiratory system, such as emphysema and pulmonal fibrosys, and has hepatoprotective activity .

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxybenzyl group can enhance its binding affinity and specificity for certain targets, while the thiazole ring can participate in various chemical interactions.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid
  • Structure : Substituted with a 4-methylphenyl group at the thiazole 2-position.
  • Molecular Weight : 219.26 g/mol .
  • Biological Activity : Identified as a potent AgrA inhibitor in Staphylococcus aureus through computational docking (AutoDock Vina), showing strong binding affinity comparable to FDA-approved savirin .
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
  • Structure : Features a 3-chlorophenyl substituent.
  • Molecular Weight : 239.67 g/mol .
  • Applications : Used in chemical synthesis; the chloro group’s electron-withdrawing nature may enhance acidity of the carboxylic acid, influencing solubility and receptor interactions .
  • Comparison : Chlorine’s electronegativity contrasts with the methoxy group’s electron-donating effect, altering electronic distribution and binding specificity.
2-(4-Pyridyl)-1,3-thiazole-4-carboxylic Acid
  • Structure : Contains a pyridyl ring instead of methoxybenzyl.
  • Molecular Weight : 205.21 g/mol .
  • Implications : The nitrogen-rich pyridyl group may facilitate hydrogen bonding or metal coordination, diverging from the hydrophobic interactions favored by methoxybenzyl .

Analogues with Functional Group Variations

2-(Methoxycarbonyl)-1,3-thiazole-4-carboxylic Acid
  • Structure : Substituted with a methoxycarbonyl group at the thiazole 2-position.
  • Molecular Weight : 187.18 g/mol .
  • Reactivity : The ester group introduces lipophilicity but is prone to hydrolysis, unlike the stable ether linkage in the target compound .
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic Acid
  • Structure: Features an amino-4-methoxybenzyl group.
  • Purity : 95% (MFCD13176440) .
  • Role: Likely serves as a peptide synthesis intermediate; the amino group enhances nucleophilicity, enabling conjugation reactions .
AgrA Inhibitors
  • Examples: 4-Phenoxyphenol, 9H-xanthene-9-carboxylic acid, and 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid.
  • Mechanism : Bind to the AgrA receptor in S. aureus, disrupting quorum sensing. The target compound’s methoxy group may improve binding kinetics compared to methyl or chloro substituents .
Dual EP2/EP3 Receptor Agonists
  • Example: 2-Melatonin derivatives with oxazolidinone-sulfanyl-thiazole-carboxylic acid scaffolds.
  • Activity : EC50 ≤10 nM for prostaglandin receptors, highlighting how heterocyclic modifications can shift activity from anti-virulence to anti-inflammatory pathways .
Anti-Inflammatory Benzothiazines
  • Example : 4-Methyl-2,2-dioxo-1H-benzothiazine-3-carboxylic acid.
  • Activity : Demonstrates analgesic and anti-inflammatory effects, suggesting thiazole/benzothiazine hybrids as a promising scaffold for multi-target therapies .

Biological Activity

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets. The molecular formula is C11H10N2O3SC_{11}H_{10}N_2O_3S, indicating the presence of a methoxybenzyl group, a carboxylic acid group, and an amino group. These functional groups contribute to the compound's solubility and binding affinity to biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on carbonic anhydrase (CA-III), with a reported inhibition constant (KiK_i) of 0.5 μM in certain derivatives .
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, likely due to its ability to disrupt microbial cell functions.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against multiple pathogens, suggesting potential as an antibiotic.
AnticancerInhibits prostate cancer cell lines with IC50 values ranging from 0.7 to 1.0 μM .
Enzyme InhibitionPotent inhibitor of carbonic anhydrase (CA-III) with significant binding affinity .
Anti-inflammatoryPotential anti-inflammatory effects through modulation of cellular pathways.

Anticancer Activity

In a study investigating the anticancer effects of thiazole derivatives, this compound was shown to significantly reduce the viability of prostate cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications at the thiazole ring could enhance cytotoxicity against various cancer cell lines.

Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated that it inhibited growth at concentrations as low as 50 μg/mL, particularly effective against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the standard synthetic protocols for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : React 4-methoxybenzylamine with a thiourea derivative in the presence of α-haloketones (e.g., bromopyruvate) to form the thiazole core. Cyclization under acidic or basic conditions (e.g., HCl/EtOH or KOH/EtOH) ensures regioselectivity .

Carboxylic Acid Functionalization : Post-cyclization, oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO₄ or CrO₃ under controlled pH conditions yields the carboxylic acid moiety .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) is used to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C in DMSO-d₆) .

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : The 4-methoxybenzyl group is identified by a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.4 ppm. The thiazole proton appears as a singlet at δ ~8.2 ppm, while the carboxylic acid proton (if free) is observed at δ ~13 ppm (broad) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 278.07 for C₁₂H₁₁NO₃S). Fragmentation patterns include loss of CO₂ (44 Da) from the carboxylic acid group .
  • IR Spectroscopy : Key peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ν(C-S) at ~680 cm⁻¹ (thiazole ring) .

Advanced: How can crystallographic refinement resolve ambiguities in the compound’s structure?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement with SHELXL :
    • Initial models are built using SHELXS for phase determination.
    • Twinning or disorder (common in flexible 4-methoxybenzyl groups) is addressed via PART instructions and restraints (e.g., SIMU/DELU for anisotropic displacement parameters) .
    • Validate geometry with PLATON (e.g., check for unusual bond lengths or angles) .
  • Contradictions : Discrepancies between experimental and calculated data (e.g., R-factor >5%) may require re-examizing hydrogen bonding networks or solvent inclusion .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

Target Selection : Prioritize receptors with known thiazole affinity (e.g., EP2/EP3 prostaglandin receptors, as seen in structurally similar agonists) .

Analog Synthesis : Modify the:

  • 4-Methoxybenzyl Group : Replace with halogenated or bulky substituents to probe steric effects.
  • Carboxylic Acid : Test ester or amide derivatives to assess hydrogen bonding requirements .

Assays :

  • In Vitro : Measure EC₅₀ via cAMP accumulation assays (for GPCR targets) .
  • Selectivity Screening : Use radioligand binding assays against off-target receptors (e.g., EP1/EP4) .

Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Source Identification : Compare assay conditions (e.g., cell line variability, buffer pH, incubation time). For example, EP2 agonist activity may differ between HEK293 and CHO cells due to receptor density .
  • Compound Purity : Reanalyze disputed samples via LC-MS to confirm absence of impurities (e.g., residual starting materials from synthesis) .
  • Computational Validation : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding mode consistency across studies. Discrepancies may arise from protonation states of the carboxylic acid group at physiological pH .

Basic: What solvent systems are optimal for solubility studies?

Methodological Answer:

  • Polar Solvents : DMSO (for stock solutions) or PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays.
  • pH Adjustment : The carboxylic acid group confers pH-dependent solubility. Use NaOH (0.1 M) to deprotonate for aqueous solubility enhancement. Confirm stability via UV-Vis (λmax ~260 nm) over 24 hours .

Advanced: How to model the compound’s pharmacokinetic properties computationally?

Methodological Answer:

  • ADME Prediction : Use SwissADME to estimate logP (octanol/water partition coefficient), which is critical for membrane permeability. The methoxy group increases hydrophobicity (predicted logP ~2.1) .
  • Metabolism Sites : Identify CYP450 oxidation hotspots (e.g., methoxy demethylation) using StarDrop’s WhichP450 module. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

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